2,3-Dichloro-6-nitrobenzaldehyde
Overview
Description
2,3-Dichloro-6-nitrobenzaldehyde is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of similar nitrobenzaldehyde compounds and their interactions. The first paper discusses the nitration of benzaldehyde and the formation of isomers such as 2-nitrobenzaldehyde and 3-nitrobenzaldehyde, which are key intermediates in the synthesis of various chemical products . The second paper examines the molecular interactions in 2-hydroxy-3-iodo-5-nitrobenzaldehyde, which shares a similar nitrobenzaldehyde core with the compound of interest .
Synthesis Analysis
The synthesis of nitrobenzaldehyde derivatives, like 2,3-Dichloro-6-nitrobenzaldehyde, can be achieved through the nitration of benzaldehyde using mixed acid. The study in the first paper provides a kinetic model that describes the formation of ortho and meta nitrobenzaldehyde isomers, which suggests that the synthesis of specific isomers can be influenced by the composition of the mixed acid used . Although the exact synthesis of 2,3-Dichloro-6-nitrobenzaldehyde is not detailed, the principles outlined could be applied to its synthesis by considering the effects of substituents on the aromatic ring.
Molecular Structure Analysis
The molecular structure of nitrobenzaldehyde derivatives is characterized by the presence of nitro and aldehyde functional groups attached to a benzene ring. The second paper provides an example of how substituents on the benzene ring can influence molecular interactions, such as hydrogen bonding, iodo-nitro interactions, and pi-pi stacking . These interactions are crucial for understanding the three-dimensional aggregation of molecules and could be relevant to the molecular structure analysis of 2,3-Dichloro-6-nitrobenzaldehyde.
Chemical Reactions Analysis
The reactivity of nitrobenzaldehyde compounds is influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring. The first paper's kinetic modeling suggests that the nitration reaction's selectivity can be affected by the mixed acid composition, which could also be applicable to the chemical reactions involving 2,3-Dichloro-6-nitrobenzaldehyde . The presence of chloro substituents would likely affect the reactivity and selectivity of further chemical transformations.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 2,3-Dichloro-6-nitrobenzaldehyde, they do offer insights into the properties of related compounds. For instance, the presence of strong electron-withdrawing groups such as nitro and chloro groups would affect the compound's melting point, solubility, and stability . Additionally, the type and strength of intermolecular interactions, as seen in the second paper, can influence the compound's crystal structure and its behavior in the solid state .
Scientific Research Applications
Photolysis and Actinometry
2-Nitrobenzaldehyde (2NB) is recognized for its use in photolysis, acting as a sensitive actinometer. Galbavy et al. (2010) highlighted 2NB's utility in both solution and ice photochemistry, underscoring its temperature-independent quantum yield and wavelength-independent photochemical properties. This makes 2NB a robust tool in photochemical experiments (Galbavy, Ram, & Anastasio, 2010).
Chemical Synthesis
2-Nitrobenzaldehyde serves as a precursor in the synthesis of various pharmaceuticals, such as 1,4-dihydropyridine derivatives. Perozo-Rondón et al. (2006) described its application in catalysis, highlighting its role in the solvent-free condensation of benzaldehyde and its derivatives (Perozo-Rondón et al., 2006).
Molecular Structure Studies
2-Nitrobenzaldehyde has been the subject of extensive molecular structure studies. Sainz-Díaz (2002) conducted quantum mechanical calculations to understand its molecular structure, revealing significant insights into its intramolecular interactions (Sainz-Díaz, 2002).
Green Chemistry Applications
In the realm of green chemistry, 2-Nitrobenzaldehyde plays a pivotal role. Yuanbin (2004) explored its synthesis using environmentally friendly methods, emphasizing the reduction of environmental pollution and energy consumption (Yuanbin, 2004).
Photooxidation and Photodegradation Studies
Hajimohammadi et al. (2018) demonstrated the effectiveness of 2-Nitrobenzaldehyde in suppressing singlet oxygen generation, highlighting its potential as aprotective agent against photooxidation and photodegradation. This study suggests its possible application in preserving materials from light-induced damage, providing insights into its antioxidative properties (Hajimohammadi, Sereshk, Schwarzinger, & Knör, 2018).
Safety And Hazards
properties
IUPAC Name |
2,3-dichloro-6-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)4(3-11)7(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYQPLPGNFOLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459088 | |
Record name | 2,3-dichloro-6-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-nitrobenzaldehyde | |
CAS RN |
75618-41-6 | |
Record name | 2,3-Dichloro-6-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75618-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dichloro-6-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloro-6-nitrobenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6FKF5ADP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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